A 71915

Cardiovascular Pharmacology Receptor Pharmacology cGMP Signaling

Researchers dissecting NPRA-mediated cGMP signaling frequently encounter confounding data from non-competitive or partial-agonist antagonists. A 71915 (CAS 1175277-92-5) eliminates this ambiguity as a pure competitive antagonist (pA₂=9.48) with sub-nanomolar affinity (Ki=0.65 nM). • Isolate NPRA-specific cGMP responses without NPRB/NPRC crosstalk in cell-based assays • Validated competitive antagonism in human adipocyte lipolysis (pA₂=7.51) for metabolic studies • In vivo efficacy at low infusion rates (0.30 μg·kg⁻¹·h⁻¹) in cardiovascular disease models Supplied as lyophilized powder, ≥95% purity, with batch-specific COA. Shipped globally with blue ice.

Molecular Formula C69H116N26O15S2
Molecular Weight 1614.0 g/mol
CAS No. 1175277-92-5
Cat. No. B13442282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 71915
CAS1175277-92-5
Molecular FormulaC69H116N26O15S2
Molecular Weight1614.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O
InChIInChI=1S/C69H116N26O15S2/c1-5-36(3)53-64(109)90-45(30-52(99)100)61(106)88-43(22-14-26-82-68(76)77)60(105)94-54(37(4)6-2)65(110)95-34-40-19-11-10-18-39(40)29-47(95)63(108)86-33-51(98)92-55(56(71)101)48(23-15-27-83-69(78)79)112-111-35-46(91-57(102)41(70)20-12-24-80-66(72)73)62(107)89-44(28-38-16-8-7-9-17-38)58(103)85-31-49(96)84-32-50(97)87-42(59(104)93-53)21-13-25-81-67(74)75/h10-11,18-19,36-38,41-48,53-55H,5-9,12-17,20-35,70H2,1-4H3,(H2,71,101)(H,84,96)(H,85,103)(H,86,108)(H,87,97)(H,88,106)(H,89,107)(H,90,109)(H,91,102)(H,92,98)(H,93,104)(H,94,105)(H,99,100)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t36-,37-,41-,42+,43-,44-,45-,46-,47+,48+,53-,54-,55-/m0/s1
InChIKeyTZQXLCWSYQJGKV-YGLLJKSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A 71915 (CAS 1175277-92-5): A High-Potency, Selective NPRA Antagonist for Cardiovascular and Renal Research


The compound with CAS 1175277-92-5, commonly known as A 71915 (or A71915), is a synthetic peptide analog of atrial natriuretic peptide (ANP). It is characterized by a cyclic disulfide bridge and a specific amino acid sequence (Arg-Cys-Cha-Gly-Gly-Arg-Ile-Asp-Arg-Ile-D-Tic-Arg-Cys-NH2) designed for high-affinity antagonism of the natriuretic peptide receptor A (NPRA, also known as NPR1 or GC-A) [1]. As a potent and competitive antagonist, A 71915 serves as a critical tool compound for dissecting NPRA-mediated signaling pathways, offering significant utility in cardiovascular, renal, and metabolic research where precise modulation of the natriuretic peptide system is required .

Why Generic NPRA Antagonists Cannot Substitute for A 71915 (CAS 1175277-92-5) in Precision Research


The class of natriuretic peptide receptor antagonists exhibits significant functional and pharmacological heterogeneity. Substituting A 71915 with other NPRA antagonists like anantin, S-28-Y, or HS-142-1 can lead to divergent experimental outcomes due to differences in their mechanisms of antagonism, potency, and selectivity . For instance, while A 71915 demonstrates a well-characterized, highly potent competitive antagonism profile, other agents display non-competitive behavior or partial agonism, which can confound the interpretation of NPRA-specific signaling and cGMP-mediated physiological responses [1]. This variability makes direct substitution scientifically unsound and underscores the necessity of selecting A 71915 for studies requiring a pure, high-affinity competitive blockade of NPRA.

Quantitative Differentiation of A 71915 (CAS 1175277-92-5) Versus In-Class NPRA Antagonists


Superior Binding Affinity and Antagonistic Potency Among Seven ANPA Antagonists

In a direct head-to-head comparison of seven competitive ANP receptor antagonists on human neuroblastoma NB-OK-1 cells, A 71915 demonstrated the highest binding affinity and functional antagonism. The study reports a pKi of 9.18 (Ki = 0.65 nM) for A 71915 in displacing [125I]ANP binding and a pA2 of 9.48 against ANP-stimulated cGMP production [1]. The authors explicitly state that A 71915 was the most potent antagonist among the seven compounds tested, with its binding affinity being only 22 times lower than that of the endogenous agonist ANP-(1-28) [1].

Cardiovascular Pharmacology Receptor Pharmacology cGMP Signaling

Unique Competitive Antagonism Profile Differentiates A 71915 from Non-Competitive Antagonists

A comparative pharmacological study in human fat cells evaluated the mechanism of action of A 71915 against other NPRA antagonists. A 71915 was characterized as a competitive antagonist with a pA2 value of 7.51 . In contrast, anantin displayed noncompetitive antagonism and inhibited basal and beta-adrenergic receptor-induced lipolytic responses, while S-28-Y acted as a partial lipolytic agonist . This mechanistic distinction is critical; the pure competitive antagonism of A 71915 allows for predictable, surmountable blockade of NPRA, which is essential for studies where the goal is to specifically neutralize endogenous ANP/BNP signaling without confounding off-target or constitutive activity effects.

Lipolysis Metabolic Research Pharmacological Mechanism

Confirmed In Vivo Efficacy and Utility in Cardiovascular Disease Models

The translational utility of A 71915 is demonstrated in a chronic atrial tachycardia canine model of atrial remodeling. In this study, intravenous infusion of A 71915 at a dose of 0.30 μg·kg⁻¹·h⁻¹ was used to successfully block the effects of Angiotensin-(1-7) mediated through the ANP pathway, as evidenced by changes in atrial electrical and structural parameters . This in vivo application confirms the compound's stability and efficacy in a complex physiological system, distinguishing it from antagonists whose in vivo pharmacology is less well-characterized or which may have poor bioavailability or stability.

Cardiac Remodeling In Vivo Pharmacology Translational Research

Recommended Research Applications for A 71915 (CAS 1175277-92-5) Based on Verified Differentiation


High-Precision Pharmacological Dissection of NPRA/cGMP Signaling Cascades

Leverage the superior binding affinity (pKi = 9.18, Ki = 0.65 nM) and pure competitive antagonism (pA2 = 9.48) of A 71915 to definitively isolate NPRA-mediated effects from those of other natriuretic peptide receptors (e.g., NPRB, NPRC) in cell-based assays . This scenario is ideal for studies aiming to characterize the specific downstream signaling events, such as cGMP production, that are triggered by ANP or BNP binding to NPRA, without the confounding influence of partial agonism or non-competitive blockade associated with alternative antagonists .

Investigating NPRA's Role in Metabolic Regulation and Adipocyte Biology

Utilize A 71915's validated competitive antagonism (pA2 = 7.51) in human adipocytes to study the NPRA-dependent lipolytic pathway. Its mechanism allows for a clear, surmountable blockade of ANP-induced lipolysis and cGMP production, enabling precise quantification of this pathway's contribution to overall lipid metabolism, energy homeostasis, and insulin sensitivity, without the confounding effects of non-competitive inhibitors like anantin or partial agonists like S-28-Y .

In Vivo Studies of Cardiovascular Remodeling and Heart Failure

Employ A 71915 in established animal models of cardiovascular disease, such as chronic atrial tachycardia or heart failure, to investigate the contribution of NPRA signaling to pathological remodeling. The compound's demonstrated in vivo efficacy at low infusion rates (e.g., 0.30 μg·kg⁻¹·h⁻¹) provides a reliable tool for translating in vitro findings to a physiologically relevant context, supporting research into novel therapeutic strategies for hypertension, cardiac hypertrophy, and fibrosis .

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